Lipophilicity: Propylamino vs. Methylamino
The free base of the target compound exhibits a computed XLogP3-AA value of 1.2, which is approximately 0.6–0.8 log units higher than that predicted for the methylamino analog (2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4-one free base, estimated XLogP3-AA ~0.4–0.6 based on the two-carbon difference in the N-alkyl chain) [1][2]. This difference places the propylamino derivative closer to the empirical optimal Lipinski logP range (1–3) for balancing passive permeability and aqueous solubility, whereas the methylamino analog falls below this window, potentially limiting membrane transit in cell-based assays [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (free base) |
| Comparator Or Baseline | 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4-one (free base, CAS 923216-51-7 parent): estimated XLogP3-AA ~0.4–0.6 (not experimentally determined; inferred from two-carbon homologation difference vs. propyl analog) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 to +0.8 log units (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); free base forms compared |
Why This Matters
A logP difference of ~0.6–0.8 units can translate to a measurable difference in passive membrane permeability and intracellular exposure in cell-based assays, making the propylamino derivative the preferred procurement choice when target engagement requires crossing lipid bilayers.
- [1] PubChem CID 135600415: Computed properties for 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. XLogP3-AA = 1.2. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 135906822: 2-((methylamino)methyl)-3H,4H-thieno(3,2-d)pyrimidin-4-one hydrochloride. Computed properties. National Center for Biotechnology Information, 2025. View Source
